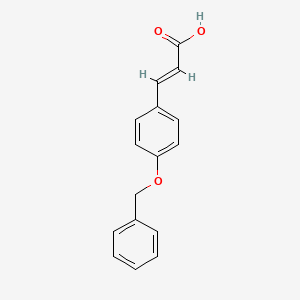

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid

Description

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid (CAS: 6272-45-3) is a cinnamic acid derivative characterized by a benzyloxy group at the para position of the phenyl ring and an α,β-unsaturated carboxylic acid moiety in the (E)-configuration. Its molecular formula is C₁₆H₁₄O₃, with a molecular weight of 254.28 g/mol . The compound is widely used as a synthetic intermediate in medicinal chemistry and materials science, particularly for developing bioactive molecules such as antitumor agents, antioxidants, and antimicrobial hybrids .

Key properties include:

- Synthesis: Typically synthesized via Knoevenagel condensation between 4-(benzyloxy)benzaldehyde and malonic acid in the presence of a base catalyst (e.g., piperidine) .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMSDYVKYZIYGA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-45-3, 227105-11-5 | |

| Record name | 3-(4-Benzyloxy-phenyl)-acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (E)-3-(4-(benzyloxy)phenyl)acrylic acid with structurally and functionally related cinnamic acid derivatives.

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings from Comparative Analysis

Structural Modifications and Bioactivity: The benzyloxy group in this compound increases lipophilicity compared to caffeic acid (logP ~2.5 vs. ~1.2), enhancing membrane permeability but reducing antioxidant capacity due to the absence of free phenolic hydroxyls . Methoxy or ethoxy substitutions at C3 (e.g., in compound 4, C₁₈H₁₈O₄) significantly boost cytotoxicity, as seen in K562 leukemia cell inhibition (72.5% vs. 48% for unsubstituted analogs) .

Synthetic Versatility :

- This compound serves as a scaffold for hybrid molecules. For example, conjugation with tacrine derivatives yields multi-target agents for Alzheimer’s disease .

- Bromine or trifluoromethoxy substitutions (e.g., in compound 31, C₁₆H₁₃F₃O₄) improve metabolic stability and target binding .

Biological Performance :

- Antioxidant activity is highest in compounds with free hydroxyl groups (e.g., caffeic acid) but is reduced in benzyloxy-protected derivatives .

- Cytotoxicity correlates with substituent bulkiness. For instance, methyl esters (e.g., compound 4) show higher activity than free acids due to improved cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.